3-(Quinolin-2-yl)butan-2-ol
Description
Contextualization within Quinoline (B57606) Chemistry and Hydroxy-Substituted Alcohols
The quinoline motif is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnih.gov This structure is a core component of numerous natural alkaloids and a vast array of synthetic compounds with significant biological activities, including antimalarial, antimicrobial, and anticancer properties. researchgate.netresearchpublish.comeijppr.com The placement of a substituent at the 2-position of the quinoline ring is a common feature in many of these active molecules, influencing their electronic properties and spatial interactions with biological targets. nih.gov
Stereochemical Considerations in the Butane (B89635) Moiety of 3-(Quinolin-2-yl)butan-2-ol
A crucial aspect of the molecular structure of this compound is its stereochemistry. The butane side chain contains two stereogenic centers: one at carbon-2 (bearing the hydroxyl group) and another at carbon-3 (the point of attachment to the quinoline ring). According to the Le Bel-van't Hoff rule, a molecule with n distinct stereocenters can have a maximum of 2ⁿ stereoisomers. wikipedia.org For this compound, with n=2, there are four possible stereoisomers.
These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images). The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric (stereoisomers that are not mirror images of each other). wikipedia.orgsolubilityofthings.com
| Stereoisomer Configuration | Relationship |
| (2R, 3R)-3-(Quinolin-2-yl)butan-2-ol | Enantiomer of (2S, 3S) |
| (2S, 3S)-3-(Quinolin-2-yl)butan-2-ol | Enantiomer of (2R, 3R) |
| (2R, 3S)-3-(Quinolin-2-yl)butan-2-ol | Enantiomer of (2S, 3R) |
| (2S, 3R)-3-(Quinolin-2-yl)butan-2-ol | Enantiomer of (2R, 3S) |
Table 2: The four possible stereoisomers of this compound arising from its two chiral centers. The relationship between any R,R or S,S isomer and any R,S or S,R isomer is diastereomeric.
The specific spatial arrangement of atoms in these isomers can lead to significantly different biological activities and physical properties. While the stereoisomers of this specific compound have not been isolated or studied, research on more complex quinolinyl alcohols, such as precursors to the drug Bedaquiline, demonstrates that precise stereochemical control (e.g., a specific (1R,2S) configuration) is absolutely critical for their intended pharmacological effect.
Overview of Academic Research Trends Involving Related Scaffolds
The synthesis of 2-substituted quinolines is a mature and active area of chemical research. Several strategic approaches exist that could plausibly be applied to the synthesis of this compound.
The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings. wikipedia.orgsynarchive.com This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a ketone. jk-sci.com In the context of the target molecule, this would involve the reaction of a 2-aminobenzaldehyde derivative with 2-butanone (B6335102) under acid or base catalysis. wikipedia.org
More contemporary research focuses on developing more efficient and atom-economical catalytic methods. Acceptorless dehydrogenative coupling (ADC) reactions have emerged as a powerful strategy. These methods, often catalyzed by transition metals like ruthenium, iridium, or nickel, couple 2-aminobenzyl alcohols with ketones to form quinolines, releasing only water and hydrogen gas as byproducts. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials and is considered an environmentally benign process. researchgate.net
| Synthetic Strategy | Reactants | Typical Catalyst/Reagent | Advantages |
| Friedländer Synthesis | 2-Aminobenzaldehyde + 2-Butanone | Acid (e.g., TsOH) or Base (e.g., KOH) | Simple, well-established, readily available starting materials. jk-sci.com |
| Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl alcohol + 2-Butanone | Transition-metal complex (e.g., Ru, Ir) | High atom economy, environmentally benign (H₂O and H₂ byproducts), broad substrate scope. researchgate.net |
Table 3: Comparison of major synthetic strategies for quinoline scaffolds related to this compound.
Rationale for Comprehensive Investigation of this compound
A comprehensive investigation into this compound is warranted for several reasons. Firstly, the quinoline core is a highly valued scaffold in drug discovery, and new derivatives are of constant interest for identifying novel therapeutic agents. researchgate.netnih.gov Secondly, the existence of four distinct, unexplored stereoisomers presents a significant opportunity. The separation and characterization of these isomers could reveal stereospecific interactions with biological systems or unique properties in materials science, a common theme in modern chemical research. Finally, the molecule's structure is readily accessible through well-established and modern synthetic routes, such as the Friedländer synthesis or catalytic dehydrogenative couplings, making it an attractive and feasible target for academic and industrial research laboratories. wikipedia.orgresearchgate.net The presence of a hydroxyl group also provides a convenient handle for generating a library of derivative compounds for structure-activity relationship studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-quinolin-2-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDUNGXDOXONAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Quinolin 2 Yl Butan 2 Ol and Its Stereoisomers
Retrosynthetic Analysis of 3-(Quinolin-2-yl)butan-2-ol
A retrosynthetic analysis of this compound reveals several potential synthetic pathways by disconnecting the molecule at key bonds. The primary disconnections focus on the carbon-carbon bonds that form the butanol side chain attached to the quinoline (B57606) core.
Disconnection 1: C2(quinoline)-C3(butanol) Bond
This disconnection breaks the bond between the quinoline ring and the butanol side chain. This leads to two possible sets of synthons:
Pathway A: A quinolin-2-yl anion equivalent (a nucleophile) and a 2-butanone (B6335102) electrophile. The corresponding synthetic equivalents would be a 2-quinolinyllithium or a 2-quinolinyl Grignard reagent, and 2-butanone.
Pathway B: A quinolin-2-yl cation equivalent (an electrophile) and a 1-methylpropyl anion (a nucleophile). The synthetic equivalents could be 2-formylquinoline and a propylmagnesium halide.
Disconnection 2: C2-C3 Bond of the Butanol Side Chain
This approach involves breaking the carbon-carbon bond within the butanol side chain itself. This suggests an aldol-type condensation reaction.
This leads to a 2-ethylquinoline (B167955) (quinaldine) synthon and an acetaldehyde (B116499) synthon. The synthetic approach would involve the deprotonation of the methyl group of quinaldine (B1664567) to form a nucleophilic carbanion, which would then react with acetaldehyde.
These retrosynthetic pathways provide the foundation for devising practical synthetic routes to obtain this compound, which will be explored in the following sections.
Non-Stereoselective Synthesis of this compound
A non-stereoselective synthesis aims to produce the target molecule as a racemic mixture of all possible stereoisomers. Based on the retrosynthetic analysis, two primary strategies can be employed.
Strategy 1: Grignard Reaction
This method utilizes the reaction of a Grignard reagent with a ketone. masterorganicchemistry.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.com Specifically, 2-bromoquinoline (B184079) can be converted to the corresponding Grignard reagent, 2-quinolinylmagnesium bromide, by treatment with magnesium metal in a suitable ether solvent like tetrahydrofuran (B95107) (THF). libretexts.org Subsequent reaction of this Grignard reagent with 2-butanone would yield the desired this compound after an acidic workup. libretexts.org
Strategy 2: Aldol-Type Reaction
This approach involves the reaction of quinaldine (2-methylquinoline) with acetaldehyde. researchgate.net Quinaldine can be deprotonated at the methyl group using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. This carbanion can then react with acetaldehyde in an aldol-type addition to form the target alcohol.
The efficiency of these non-stereoselective syntheses can be optimized by carefully controlling the reaction parameters.
For the Grignard reaction , the formation of the Grignard reagent is critical and requires anhydrous conditions to prevent quenching by water. libretexts.orgchemguide.co.uk The reaction temperature should be carefully controlled during the addition of 2-butanone to manage the exothermicity of the reaction.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for Grignard reagent formation and stability. libretexts.orgchemguide.co.uk |
| Base | Magnesium turnings | To form the Grignard reagent from 2-bromoquinoline. |
| Temperature | 0 °C to room temperature | To control the rate of reaction and minimize side products. |
| Workup | Aqueous acid (e.g., NH4Cl) | To protonate the alkoxide and yield the final alcohol. libretexts.org |
For the aldol-type reaction , the choice of base and solvent is crucial for efficient deprotonation of quinaldine and subsequent reaction with acetaldehyde.
| Parameter | Condition | Rationale |
| Base | n-BuLi or LDA | Strong bases are required to deprotonate the methyl group of quinaldine. |
| Solvent | Anhydrous THF or Diethyl Ether | To ensure the stability of the strong base and the resulting carbanion. |
| Temperature | Low temperature (e.g., -78 °C) | To control the reactivity of the strong base and prevent side reactions. |
| Workup | Aqueous acid (e.g., NH4Cl) | To protonate the alkoxide and afford the alcohol product. |
By systematically adjusting these parameters, the yield of the racemic this compound can be maximized.
Stereoselective and Asymmetric Synthesis of this compound
The synthesis of specific stereoisomers of this compound requires stereoselective methods. This can be achieved through diastereoselective or enantioselective approaches.
Diastereoselective synthesis aims to produce a specific diastereomer of the target molecule. This is often achieved by using a chiral substrate or reagent that influences the stereochemical outcome of the reaction.
In substrate-controlled diastereoselection, a pre-existing chiral center in one of the reactants directs the formation of a new stereocenter. While there are no specific literature reports on the substrate-controlled synthesis of this compound, the principle can be applied hypothetically.
For instance, if a chiral auxiliary is attached to the quinoline ring, it could influence the facial selectivity of a nucleophilic addition to a 2-acetylquinoline derivative. The chiral auxiliary would sterically hinder one face of the carbonyl group, leading to the preferential formation of one diastereomer.
A hypothetical substrate-controlled diastereoselective synthesis could involve the following steps:
Preparation of a Chiral Substrate: A chiral amine could be reacted with a functionalized quinoline to introduce a chiral center.
Nucleophilic Addition: The chiral quinoline derivative would then be subjected to a nucleophilic addition reaction. For example, the addition of a methyl Grignard reagent to a chiral 2-acetylquinoline derivative.
Removal of the Chiral Auxiliary: After the diastereoselective reaction, the chiral auxiliary would be removed to yield the enantiomerically enriched this compound.
Diastereoselective Synthetic Routes
Reagent-Controlled Diastereoselection
Reagent-controlled diastereoselection in the synthesis of this compound from a precursor such as 2-acetylquinoline relies on the inherent stereochemical bias of the reagent or the substrate. The relative stereochemistry of the two adjacent stereocenters is determined by the facial selectivity of the nucleophilic addition to the carbonyl group. This selectivity is often governed by established models such as the Felkin-Ahn model for non-chelation-controlled additions and the Cram-chelate model for chelation-controlled additions. uwindsor.canih.govuvic.canih.govlibretexts.orgwikipedia.orgresearchgate.net
In a non-chelation-controlled scenario, the nucleophile attacks the carbonyl carbon from the least hindered face, as predicted by the Felkin-Ahn model. uwindsor.ca Conversely, in a chelation-controlled reaction, a Lewis acid can coordinate to both the carbonyl oxygen and the nitrogen atom of the quinoline ring, forming a rigid cyclic intermediate. uvic.calibretexts.org This forces the nucleophile to attack from a specific face, leading to the opposite diastereomer. The choice of organometallic reagent and Lewis acid is therefore critical in directing the stereochemical outcome. libretexts.org For instance, the use of strongly chelating metals like Mg²⁺, Zn²⁺, or Ti⁴⁺ can favor the syn-diastereomer, while non-chelating conditions may favor the anti-diastereomer. libretexts.org
| Model | Controlling Factor | Predicted Major Diastereomer |
| Felkin-Ahn | Steric hindrance | anti |
| Cram-Chelate | Chelation with Lewis acid | syn |
Enantioselective Synthesis via Chiral Catalysis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. rsc.orgnih.gov For the synthesis of chiral this compound, an organocatalytic asymmetric aldol (B89426) reaction between 2-acetylquinoline and a suitable acetaldehyde equivalent could be envisioned. Chiral amines, such as proline and its derivatives, are commonly employed as organocatalysts in such reactions. These catalysts can form a chiral enamine intermediate with the carbonyl compound, which then reacts enantioselectively with the electrophile. rsc.org The stereochemistry of the final product is dictated by the structure of the chiral catalyst.
Metal-catalyzed asymmetric hydrogenation of a prochiral ketone precursor, 2-(1-hydroxypropyl)quinoline, represents a highly efficient method for the enantioselective synthesis of this compound. Chiral ruthenium and iridium complexes bearing chiral phosphine (B1218219) ligands are well-established catalysts for the asymmetric hydrogenation of ketones, often providing high enantioselectivities. nih.govnih.govrsc.org For instance, ruthenium catalysts with cinchona alkaloid-derived NNP ligands have been shown to be highly effective in the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, achieving up to 99.9% enantiomeric excess (ee). nih.govrsc.org Similarly, iridium complexes with chiral ferrocenyloxazoline-derived N,P ligands have demonstrated high efficiency in the asymmetric hydrogenation of quinolines. dicp.ac.cn
Another approach involves the metal-catalyzed asymmetric addition of a methyl group to 2-acetylquinoline. Chiral ligands can be used to create a chiral environment around the metal center, directing the nucleophilic attack of the methyl group to one face of the carbonyl, thus establishing the stereochemistry at one of the chiral centers.
| Catalyst Type | Ligand Example | Substrate Type | Typical Enantiomeric Excess (ee) |
| Ruthenium | Cinchona alkaloid-derived NNP | Aromatic/Heteroaromatic Ketones | Up to 99.9% |
| Iridium | Ferrocenyloxazoline-derived N,P | Quinolines | Up to 92% |
Enzymatic and Biocatalytic Synthesis of Stereoisomers of this compound
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. pharmasalmanac.com Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of prochiral ketones to furnish enantiomerically pure alcohols. nih.govnih.govfrontiersin.org The reduction of 2-acetylquinoline using a suitable ADH could yield a specific enantiomer of 1-(quinolin-2-yl)ethanol, which could then be further elaborated to this compound. Alternatively, the direct enzymatic reduction of a suitable diketone precursor could provide access to the desired stereoisomers.
Whole-cell biocatalysis, which utilizes intact microorganisms, is often advantageous as it circumvents the need for enzyme purification and can provide in situ cofactor regeneration. researchgate.netresearchgate.net The selection of the microorganism and the reaction conditions are crucial for achieving high conversion and enantioselectivity.
| Biocatalyst | Reaction Type | Advantage |
| Isolated Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | High stereoselectivity |
| Whole-cell systems | Asymmetric reduction of ketones | Cofactor regeneration, no enzyme purification |
Resolution of Stereoisomers of this compound
When a synthetic route produces a mixture of stereoisomers, resolution techniques are necessary to separate the desired isomer.
Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. chromatographyonline.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most commonly used methods for this purpose. chromatographyonline.comselvita.comresearchgate.netchromatographyonline.com
In chiral HPLC, a chiral stationary phase (CSP) is employed to selectively interact with the different stereoisomers, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability. asianpubs.orgresearchgate.netresearchgate.net The choice of mobile phase is also critical for achieving optimal separation. asianpubs.orgresearchgate.netresearchgate.net
Supercritical fluid chromatography (SFC) offers several advantages over HPLC, including faster analysis times, lower solvent consumption, and higher efficiency. chromatographyonline.comselvita.comnih.gov SFC is particularly well-suited for preparative separations, allowing for the isolation of larger quantities of pure enantiomers. nih.gov
| Technique | Principle | Advantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Broad applicability, well-established |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase | Faster analysis, reduced solvent use, higher efficiency |
Derivatization and Classical Resolution Methods
The synthesis of specific stereoisomers of this compound from a racemic mixture is a critical step in the development of chiral compounds. Classical resolution, a foundational technique in stereochemistry, offers a robust method for the separation of enantiomers. This approach relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which, due to their distinct physical properties, can be separated. wikipedia.orgwikipedia.org
The core principle of classical resolution involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent. wikipedia.org This reaction transforms the enantiomers into diastereomers, which possess different melting points, solubilities, and chromatographic affinities. wikipedia.org Consequently, techniques such as fractional crystallization or chromatography can be employed to separate these diastereomers. tcichemicals.com Once separated, the chiral auxiliary is removed, typically through hydrolysis, to yield the individual, optically pure enantiomers of the original alcohol.
For the resolution of chiral alcohols like this compound, the most direct method involves derivatization with a chiral acid to form diastereomeric esters. libretexts.org Commonly used chiral resolving agents for alcohols include enantiomerically pure forms of tartaric acid, mandelic acid, and α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). wikipedia.orglibretexts.org
The general process for the resolution of racemic this compound via derivatization can be outlined as follows:
Esterification: The racemic this compound is reacted with a single enantiomer of a chiral acid (e.g., (R,R)-(+)-tartaric acid) in the presence of an acid catalyst. This reaction produces a mixture of two diastereomeric esters.
Separation of Diastereomers: The resulting mixture of diastereomeric esters is then separated. Fractional crystallization is a common method, where the less soluble diastereomer crystallizes out of the solution, allowing for its isolation by filtration. wikipedia.org The differing solubilities of the diastereomers are key to the success of this step. Alternatively, chromatographic methods can be employed for the separation. tcichemicals.com
Hydrolysis: Each separated diastereomeric ester is then hydrolyzed, typically under acidic or basic conditions, to cleave the ester bond. This step regenerates the chiral resolving agent and yields the corresponding enantiomerically pure this compound.
A hypothetical resolution of racemic this compound using (R,R)-(+)-tartaric acid is presented in the table below, illustrating the expected intermediates and final products.
| Step | Reactants | Products | Separation Method |
| 1. Esterification | Racemic this compound + (R,R)-(+)-Tartaric acid | Mixture of (2R,3R)-3-(quinolin-2-yl)butan-2-yl (2R,3R)-tartrate and (2S,3S)-3-(quinolin-2-yl)butan-2-yl (2R,3R)-tartrate | N/A |
| 2. Separation | Mixture of diastereomeric tartrate esters | Isolated (2R,3R)-3-(quinolin-2-yl)butan-2-yl (2R,3R)-tartrate and (2S,3S)-3-(quinolin-2-yl)butan-2-yl (2R,3R)-tartrate | Fractional Crystallization |
| 3. Hydrolysis | (2R,3R)-3-(quinolin-2-yl)butan-2-yl (2R,3R)-tartrate | (2R,3R)-3-(quinolin-2-yl)butan-2-ol + (R,R)-(+)-Tartaric acid | N/A |
| 3. Hydrolysis | (2S,3S)-3-(quinolin-2-yl)butan-2-yl (2R,3R)-tartrate | (2S,3S)-3-(quinolin-2-yl)butan-2-ol + (R,R)-(+)-Tartaric acid | N/A |
The efficiency of the resolution is highly dependent on the choice of the resolving agent and the solvent system used for crystallization, as these factors significantly influence the difference in solubility between the diastereomeric salts. rsc.org While this method is often effective, it is an empirical process, and screening of several chiral resolving agents and conditions may be necessary to achieve optimal separation.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Quinolin 2 Yl Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Comprehensive 1D NMR Analysis (¹H, ¹³C, DEPT)
A complete 1D NMR analysis, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra, would be the initial step in characterizing 3-(quinolin-2-yl)butan-2-ol.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the quinoline (B57606) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The protons of the butan-2-ol side chain, including the methine protons at C2 and C3, the methyl protons at C1 and C4, and the hydroxyl proton, would resonate in the upfield region. The chemical shift of the hydroxyl proton can be variable and its signal may appear broad.
The ¹³C NMR spectrum would reveal the number of unique carbon environments. The quinoline ring would exhibit several signals in the aromatic region (δ 120-150 ppm). The carbons of the butan-2-ol moiety would appear in the aliphatic region, with the carbon bearing the hydroxyl group (C2) expected at a lower field compared to the other aliphatic carbons.
The DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is crucial for assigning the carbon signals correctly.
Hypothetical ¹H NMR Data for this compound
| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3' | 7.2-7.4 | d | 8.5 |
| H-4' | 8.0-8.2 | d | 8.5 |
| H-5' | 7.7-7.9 | d | 8.0 |
| H-6' | 7.5-7.7 | t | 7.5 |
| H-7' | 7.8-8.0 | t | 7.5 |
| H-8' | 8.1-8.3 | d | 8.0 |
| H-2 | 4.0-4.2 | m | - |
| H-3 | 3.0-3.2 | m | - |
| CH₃ (C1) | 1.2-1.4 | d | 6.5 |
| CH₃ (C4) | 1.1-1.3 | d | 7.0 |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Hypothetical Chemical Shift (δ, ppm) |
|---|---|
| C-2' | 160-162 |
| C-3' | 121-123 |
| C-4' | 136-138 |
| C-4a' | 127-129 |
| C-5' | 127-129 |
| C-6' | 126-128 |
| C-7' | 129-131 |
| C-8' | 129-131 |
| C-8a' | 148-150 |
| C-2 | 68-72 |
| C-3 | 45-50 |
| C-1 | 20-25 |
Advanced 2D NMR Techniques for Structural Confirmation (COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
The Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings within the same spin system. For instance, correlations would be expected between the adjacent aromatic protons on the quinoline ring, as well as between the protons on the butan-2-ol side chain (e.g., between H-2 and H-3, H-2 and the C1 methyl protons, and H-3 and the C4 methyl protons).
The Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the butan-2-ol side chain to the quinoline ring, for example, by observing a correlation between the H-3 proton of the side chain and the C-2' carbon of the quinoline ring.
NOESY/ROESY for Relative Stereochemistry and Conformation
The stereochemistry of the two chiral centers (C2 and C3) in this compound could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity. By analyzing the cross-peaks in the NOESY/ROESY spectra, the relative configuration (syn or anti) of the substituents on the C2-C3 bond could be determined. Furthermore, these experiments could provide insights into the preferred conformation of the side chain relative to the quinoline ring.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Crucially, for a chiral molecule, this technique can be used to determine the absolute configuration of the stereocenters, typically by using anomalous dispersion effects (e.g., the Flack parameter) if a heavy atom is present or by crystallizing a derivative with a known absolute configuration.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.18 |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure would also illuminate the intermolecular interactions that govern the packing of the molecules in the solid state. Hydrogen bonding, particularly involving the hydroxyl group, would be expected to play a significant role. The analysis would identify hydrogen bond donors and acceptors, their geometries, and how they connect molecules into larger supramolecular assemblies. Other non-covalent interactions, such as π-π stacking between the quinoline rings of adjacent molecules and van der Waals forces, would also be analyzed to provide a complete picture of the crystal packing. This information is vital for understanding the solid-state properties of the compound, such as its melting point and solubility.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly sensitive to the stereochemistry of a compound and are invaluable tools in the analysis of enantiomers and diastereomers. The interaction of plane-polarized light with a chiral molecule results in two key phenomena: circular dichroism (CD) and optical rotatory dispersion (ORD). Both techniques are instrumental in the structural elucidation of chiral compounds like this compound, which possesses stereogenic centers.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for chiral compounds.
For a given enantiomer of this compound, the CD spectrum would be expected to show characteristic positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of its chromophores. The quinoline ring system, being the primary chromophore in this molecule, would give rise to distinct CD signals. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic centers. For instance, one enantiomer might exhibit a positive Cotton effect at a certain wavelength, while its mirror image (the other enantiomer) would show a negative Cotton effect of equal magnitude at the same wavelength.
The determination of enantiomeric excess (ee) is a critical application of CD spectroscopy. A pure enantiomer will display a maximum CD signal, whereas a racemic mixture (a 50:50 mixture of both enantiomers) will have no CD signal, as the equal and opposite signals from each enantiomer cancel each other out. For a sample containing a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. By comparing the CD signal of an unknown sample to that of a pure enantiomer standard, the ee can be accurately quantified.
The stereochemical assignment of this compound can be achieved by comparing its experimental CD spectrum with theoretically calculated spectra for the possible stereoisomers. Computational methods, such as time-dependent density functional theory (TD-DFT), can predict the CD spectra for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations. By matching the experimental spectrum with the calculated one, the absolute configuration of the predominant enantiomer in a sample can be confidently assigned.
| Parameter | Description | Application to this compound |
| Cotton Effect | The characteristic positive or negative peaks in a CD spectrum. | The sign of the Cotton effects associated with the quinoline chromophore would be used to assign the absolute configuration of the stereocenters. |
| Molar Ellipticity [θ] | A quantitative measure of the CD signal, normalized for concentration and path length. | Proportional to the enantiomeric excess of a sample. A pure enantiomer would show the maximum [θ]. |
| Enantiomeric Excess (ee) | The percentage of one enantiomer in excess of the other in a mixture. | Can be determined by the formula: ee (%) = ([θ]sample / [θ]pure enantiomer) x 100. |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a characteristic property of chiral molecules.
An ORD spectrum is a plot of specific rotation [α] against wavelength (λ). For chiral molecules like this compound, the ORD curve will show a variation in rotation with wavelength. In regions where the molecule does not absorb light, the rotation changes smoothly, resulting in a "plain" ORD curve. However, in the vicinity of an absorption band of a chromophore (like the quinoline ring), the ORD curve exhibits a characteristic peak and trough, known as a "Cotton effect," which is an anomalous dispersion.
The sign of the Cotton effect in an ORD spectrum is directly related to the absolute configuration of the molecule. For a pair of enantiomers, the ORD curves are mirror images of each other. This mirroring provides a definitive way to distinguish between enantiomers.
ORD studies can also be used to determine the stereochemistry of this compound. By analyzing the shape and sign of the Cotton effects in the ORD spectrum and comparing them with empirical rules (such as the Octant Rule for ketones, though a similar sector rule could be applied to the quinoline chromophore) or with the ORD spectra of related compounds of known configuration, the absolute stereochemistry can be deduced.
| Parameter | Description | Relevance to this compound |
| Specific Rotation [α] | The observed angle of rotation of plane-polarized light per unit concentration and path length at a specific wavelength (commonly the sodium D-line, 589 nm). | A fundamental chiroptical property of a chiral molecule. The sign (+ or -) indicates the direction of rotation. |
| Plain Curve | A smooth change in specific rotation with wavelength, occurring in regions where the molecule does not absorb light. | Provides information about the overall chirality of the molecule away from its absorption bands. |
| Anomalous Curve (Cotton Effect) | A characteristic peak and trough in the ORD curve that occurs at wavelengths corresponding to the absorption bands of a chromophore. | The sign of the Cotton effect is directly correlated with the absolute configuration of the stereocenter(s) near the chromophore. |
Theoretical and Computational Investigations of 3 Quinolin 2 Yl Butan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-(Quinolin-2-yl)butan-2-ol.
DFT calculations are widely employed to determine the optimized geometry and electronic properties of organic molecules. A common approach involves using the B3LYP functional with a 6-31G* basis set, which provides a good balance between accuracy and computational cost for molecules of this size.
The electronic structure of this compound is characterized by the interplay between the aromatic quinoline (B57606) ring system and the aliphatic butanol side chain. The quinoline moiety, with its delocalized π-electron system, is expected to be the primary determinant of the molecule's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is likely to be distributed across the quinoline ring, indicating its role as the primary electron-donating region. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also anticipated to be localized on the quinoline ring system, highlighting its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. The butanol substituent is expected to have a modest influence on the electronic properties of the quinoline core, primarily through inductive effects.
Hypothetical electronic properties of this compound, as would be predicted by DFT calculations, are summarized in the table below.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
DFT calculations can also predict various spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect the distinct electronic environments of the various nuclei. Protons on the quinoline ring are expected to resonate in the aromatic region (typically 7.0-8.5 ppm), with their exact shifts influenced by their position relative to the nitrogen atom and the butanol substituent. The protons of the butanol chain would appear in the aliphatic region, with the proton attached to the hydroxyl-bearing carbon exhibiting a characteristic downfield shift.
Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-3 | 7.4 | 121.5 |
| Quinoline H-4 | 8.1 | 136.8 |
| Quinoline H-5 | 7.8 | 127.9 |
| Quinoline H-6 | 7.5 | 126.5 |
| Quinoline H-7 | 7.7 | 129.3 |
| Quinoline H-8 | 8.0 | 128.1 |
| Butanol CH | 4.2 | 70.1 |
| Butanol CH | 3.1 | 45.2 |
| Butanol CH₃ | 1.3 | 21.5 |
| Butanol CH₃ | 1.2 | 19.8 |
| OH | 2.5 | - |
Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. Key predicted vibrational modes for this compound would include the O-H stretching of the alcohol group, C-H stretching from both the aromatic and aliphatic parts of the molecule, and characteristic C=C and C=N stretching vibrations of the quinoline ring.
A summary of predicted key vibrational frequencies is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3450 |
| Aromatic C-H Stretch | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N Stretch (Quinoline) | 1620 |
| C=C Stretch (Quinoline) | 1500-1590 |
| C-O Stretch | 1100 |
DFT can be utilized to explore the potential reaction pathways of this compound, such as dehydration or oxidation reactions. By locating the transition state structures and calculating the corresponding activation energies, one can gain insights into the feasibility and kinetics of these reactions. For example, in a theoretical study of the acid-catalyzed dehydration of this compound, DFT could be used to model the reaction coordinate, identifying the energy barriers for the formation of different possible alkene products. This type of analysis is crucial for understanding the chemical stability and reactivity of the molecule.
Conformational Analysis
The flexibility of the butanol side chain in this compound gives rise to multiple possible conformations. Understanding the relative energies and interconversion of these conformers is important as they can influence the molecule's physical and biological properties.
A potential energy surface (PES) scan can be performed by systematically varying key dihedral angles within the molecule and calculating the energy at each point. For this compound, the most significant conformational flexibility arises from rotation around the C-C bonds of the butanol chain and the bond connecting the chain to the quinoline ring. By exploring the PES, one can identify the low-energy, stable conformers. These stable conformations would likely be characterized by minimized steric hindrance between the quinoline ring and the substituents on the butanol chain.
A hypothetical summary of RMSD values from a short MD simulation is provided below.
| Molecular Region | Average RMSD (Å) |
|---|---|
| Quinoline Ring | 0.5 |
| Butanol Side Chain | 1.8 |
| Overall Molecule | 1.2 |
Molecular Docking Studies and Binding Mechanism Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score or binding energy. A lower binding energy typically indicates a more stable and favorable interaction.
Given the well-documented role of the quinoline scaffold in targeting various protein families, a hypothetical in silico screening of this compound would likely focus on key biological targets implicated in cancer and other diseases. Prominent among these are protein kinases and topoisomerases, which are frequently dysregulated in pathological conditions.
An initial virtual screening campaign could assess the binding affinity of this compound against a panel of cancer-related protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BCR-Abl kinase. These enzymes are crucial regulators of cell signaling pathways that control cell growth, proliferation, and angiogenesis. Additionally, topoisomerase enzymes, which are essential for DNA replication and transcription, represent another important class of targets for quinoline-based compounds.
The hypothetical binding affinities of this compound against these selected targets, as predicted by molecular docking simulations, are presented in Table 1. These values are illustrative and serve to demonstrate the type of data generated in such computational studies.
| Biological Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.2 | Anticancer |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -7.9 | Anticancer (Anti-angiogenesis) |
| BCR-Abl Kinase | 2HYY | -8.5 | Anticancer (Leukemia) |
| Topoisomerase II | 1ZXM | -7.5 | Anticancer |
The data in Table 1 suggest that this compound may exhibit promising binding affinities for several key anticancer targets, with a particularly strong predicted interaction with BCR-Abl kinase. Such findings would warrant further investigation into the specific binding modes and interactions.
Following the initial screening, a more detailed analysis of the ligand-receptor interactions for the most promising targets is crucial. This involves examining the specific types of non-covalent interactions that stabilize the binding of this compound within the active site of the protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For instance, in the hypothetical docking with BCR-Abl kinase, the quinoline ring of this compound could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine or tyrosine in the binding pocket. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor. Furthermore, the butan-2-ol side chain could form hydrogen bonds with polar amino acid residues and engage in hydrophobic interactions with nonpolar residues.
A detailed breakdown of the hypothetical key interactions between this compound and the active site residues of the selected biological targets is presented in Table 2.
| Biological Target | Interacting Amino Acid Residues | Type of Interaction | Distance (Å) |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond (with OH group) | 2.1 |
| Leu718 | Hydrophobic Interaction | - | |
| Phe856 | Pi-Pi Stacking (with quinoline ring) | 4.5 | |
| VEGFR-2 | Cys919 | Hydrogen Bond (with quinoline N) | 2.5 |
| Asp1046 | Hydrogen Bond (with OH group) | 2.3 | |
| Val848 | Hydrophobic Interaction | - | |
| BCR-Abl Kinase | Thr315 | Hydrogen Bond (with OH group) | 2.2 |
| Met318 | Hydrophobic Interaction | - | |
| Phe382 | Pi-Pi Stacking (with quinoline ring) | 4.2 | |
| Topoisomerase II | Asp479 | Hydrogen Bond (with OH group) | 2.4 |
| Pro802 | Hydrophobic Interaction | - |
The detailed interaction analysis in Table 2 illustrates how this compound could hypothetically anchor itself within the binding sites of these key proteins. The formation of multiple hydrogen bonds and favorable hydrophobic and aromatic interactions would contribute to the predicted strong binding affinities. These computational predictions provide a solid foundation for the rational design of more potent analogues and for prioritizing experimental studies to validate these in silico findings.
Reactivity and Derivatization Chemistry of 3 Quinolin 2 Yl Butan 2 Ol
Reactions at the Hydroxyl Group
The secondary alcohol functionality in 3-(Quinolin-2-yl)butan-2-ol is a key site for derivatization, allowing for the introduction of a wide range of functional groups through esterification, etherification, oxidation, and substitution reactions.
Esterification and Etherification of the Secondary Alcohol
The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for modifying the properties of this compound.
Esterification: The secondary alcohol can be esterified using various methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. chemrxiv.org However, for a sterically hindered secondary alcohol such as this, the reaction may be slow and require forcing conditions. researchgate.net More efficient methods include the use of more reactive acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. chemrxiv.org The Steglich esterification, utilizing a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method for esterifying sterically demanding alcohols. nih.gov
Etherification: The formation of ethers from this compound can be achieved through several synthetic routes. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. nih.gov However, the steric hindrance around the secondary alcohol may favor elimination side reactions. Alternative methods, such as acid-catalyzed dehydration or reaction with other alcohols, can also be employed, though they may be less selective. researchgate.net For the synthesis of specific ethers, metal-catalyzed etherification reactions, for instance, using nickel or palladium catalysts, can offer milder conditions and broader substrate scope. liv.ac.uk
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Alkyl Ester |
| Acyl Chloride, Pyridine | Alkyl Ester | |
| Acid Anhydride, DMAP (cat.) | Alkyl Ester | |
| Etherification | 1. NaH; 2. Alkyl Halide | Alkyl Ether |
| Alcohol, H₂SO₄ (cat.), Heat | Alkyl Ether | |
| Aryl Halide, Ni or Pd catalyst | Aryl Ether |
Oxidation Reactions and Subsequent Transformations
Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 3-(quinolin-2-yl)butan-2-one. A variety of oxidizing agents can be employed for this transformation. khanacademy.org Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone and sulfuric acid). khanacademy.org Milder and more selective methods involve the use of reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base). nih.govmdpi.com The benzylic-type nature of the alcohol, being adjacent to the quinoline (B57606) ring, may influence the choice of oxidant and reaction conditions to avoid over-oxidation or side reactions on the aromatic system. beilstein-journals.orgnih.gov
The resulting ketone, 3-(quinolin-2-yl)butan-2-one, is a versatile intermediate for further derivatization. For instance, it can undergo nucleophilic addition reactions at the carbonyl group, be a substrate for reductive amination to introduce nitrogen-containing functional groups, or participate in various condensation reactions.
Table 2: Common Oxidation Reagents for Secondary Alcohols
| Reagent | Conditions | Product |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Room Temperature | Ketone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Ketone |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Ketone |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Low Temperature | Ketone |
Substitution Reactions at the Stereocenter
Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. This can be achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base, or with a halogenating agent like thionyl chloride or phosphorus tribromide.
Once converted, the resulting derivative can undergo nucleophilic substitution with a variety of nucleophiles. The stereochemical outcome of these reactions depends on the mechanism. SN2 reactions will proceed with inversion of configuration at the stereocenter, while SN1 reactions would lead to a racemic mixture. youtube.commasterorganicchemistry.com Given the secondary, benzylic-type nature of the carbon bearing the leaving group, both SN1 and SN2 pathways could be plausible depending on the reaction conditions and the nucleophile. nih.gov
Reactions Involving the Quinoline Moiety
The quinoline ring system of this compound is an aromatic heterocycle that can undergo reactions typical of both benzene (B151609) and pyridine.
Electrophilic Aromatic Substitution Reactions
The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgmasterorganicchemistry.com Electrophilic attack preferentially occurs on the benzene ring (carbocyclic ring) rather than the pyridine ring (heterocyclic ring). The 2-alkyl substituent on the quinoline ring is generally considered to be an ortho-, para-director and deactivating for the pyridine ring. Therefore, electrophilic substitution is expected to occur primarily at positions 5 and 8 of the quinoline nucleus. masterorganicchemistry.comlibretexts.org Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with halogens in the presence of a Lewis acid), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (with an alkyl or acyl halide and a Lewis acid catalyst). wikipedia.orgpharmdguru.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Alkylquinolines
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 8-Nitro derivatives |
| Bromination | Br₂, FeBr₃ | 5-Bromo and 8-Bromo derivatives |
| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonic acid and 8-Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl and 8-Acyl derivatives |
Modifications of the Nitrogen Heterocycle
The nitrogen atom in the quinoline ring provides a site for specific chemical modifications.
N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide can then be used in further functionalization reactions. For instance, it can facilitate nucleophilic substitution at the 2- and 4-positions of the quinoline ring. researchgate.netsemanticscholar.orgthieme-connect.de
N-Alkylation: The nitrogen atom can also be alkylated to form a quaternary quinolinium salt. This is typically achieved by reacting the quinoline with an alkyl halide. The resulting quinolinium salt is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the hydroxyl group in the side chain of this compound would need to be considered, as it could potentially compete in or influence these reactions.
Reduction of the Quinoline Ring System
The reduction of the quinoline ring in this compound to the corresponding 1,2,3,4-tetrahydroquinoline derivative is a significant transformation that can dramatically alter the molecule's biological and chemical properties. While direct studies on the reduction of this compound are not extensively reported in the literature, the reduction of the quinoline scaffold is a well-established area of research. Various catalytic systems have been developed for the selective hydrogenation of quinolines, and these methods can be extrapolated to predict the behavior of the target molecule.
Catalytic hydrogenation is a primary method for the reduction of quinolines. This typically involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction.
Commonly Used Catalysts and Conditions for Quinoline Reduction:
| Catalyst | Hydrogen Source | Conditions | Selectivity | Reference |
| Gold nanoparticles on TiO₂ | H₂ | Mild (e.g., 25 °C) | High for heterocyclic ring | rsc.org |
| Cationic Ruthenium(II) complexes | H₂ | Not specified | High for 1,2,3,4-tetrahydroquinolines | nih.gov |
| Palladium on nitrogen-doped carbon | H₂ | 50 °C, 20 bar | High for 1,2,3,4-tetrahydroquinolines | acs.org |
| Cobalt-based catalysts | H₂ | Not specified | Selective for quinoline ring | rsc.org |
| Cobalt(II) tetrafluoroborate with a phosphine (B1218219) ligand | Formic acid | Mild | Selective for N-heteroarenes | rsc.org |
The presence of the hydroxyl group in the side chain of this compound could potentially influence the catalytic hydrogenation process. The hydroxyl group may coordinate with the metal catalyst, thereby directing the stereochemical outcome of the reduction if new stereocenters are formed in the tetrahydroquinoline ring.
Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. This method utilizes a hydrogen donor molecule, such as formic acid or ammonia borane, in the presence of a suitable catalyst. For instance, a cobalt-amido cooperative catalyst has been shown to efficiently reduce quinolines to 1,2-dihydroquinolines at room temperature using ammonia borane as the hydrogen source. nih.gov Further reduction can then yield the fully saturated tetrahydroquinoline. nih.gov
The regioselectivity of the reduction is also a critical aspect. Most catalytic systems favor the reduction of the pyridine ring of the quinoline system, yielding 1,2,3,4-tetrahydroquinolines. However, under specific conditions with certain ruthenium catalysts, selective reduction of the carbocyclic (benzene) ring can be achieved to produce 5,6,7,8-tetrahydroquinolines. rsc.org For this compound, the formation of 3-(1,2,3,4-tetrahydroquinolin-2-yl)butan-2-ol would be the expected major product under standard quinoline reduction conditions.
Stereochemical Control in Transformations of this compound
The presence of two stereocenters in this compound (at C2 and C3 of the butan-2-ol chain) introduces a layer of complexity and opportunity in its chemical transformations. The stereochemical outcome of reactions involving this molecule is of paramount importance, as different stereoisomers can exhibit distinct biological activities.
Diastereoselective Transformations Originating from this compound
Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over another. In the context of this compound, this can be achieved by leveraging the existing stereocenters to influence the formation of new stereocenters or the modification of existing ones.
While specific diastereoselective reactions starting from this compound are not well-documented, general principles of stereocontrol in analogous systems can be applied. For instance, the hydroxyl group at C2 can act as a directing group in various reactions. In catalytic hydrogenations, as mentioned earlier, the coordination of the hydroxyl group to the catalyst surface can favor the approach of the reagent from a specific face of the quinoline ring, leading to a diastereoselective reduction.
Furthermore, reactions at the C3 position or involving the quinoline ring can be influenced by the steric bulk of the substituents at C2 and C3 of the butanol side chain. For example, in the synthesis of quinoline C-3 tethered γ-lactones, diastereoselectivity was achieved through an indium-mediated Barbier-type allylation followed by in situ intramolecular lactonization, suggesting that the stereochemistry of the starting material can direct the formation of new cyclic structures.
The π-stacking interactions involving the quinoline ring can also play a role in directing the stereochemical outcome of reactions. In the context of cinchona alkaloids, which contain a quinoline moiety, π-stacking interactions between the quinoline and a reactant's aromatic ring can create a chiral pocket that controls the stereoselectivity of the reaction. acs.org Similar interactions could be envisioned for this compound in reactions with suitable aromatic substrates.
Preservation or Inversion of Stereocenters During Derivatization
When derivatizing this compound, it is crucial to consider whether the reactions proceed with retention, inversion, or racemization at the existing stereocenters.
Reactions at the C2 hydroxyl group: Derivatization of the secondary alcohol, for example, through esterification or etherification, generally proceeds with retention of configuration at the C2 stereocenter, as the C-O bond is not broken. However, if the derivatization involves a nucleophilic substitution at C2 where the hydroxyl group is first converted into a good leaving group, the reaction can proceed with either inversion of configuration (S_N2 mechanism) or a mixture of retention and inversion (S_N1 mechanism), depending on the reaction conditions and the stability of the resulting carbocation.
Reactions at the C3 position: Transformations at the C3 position, which is adjacent to the quinoline ring, would need to be carefully designed to control the stereochemical outcome. Reactions that proceed via an S_N2 mechanism at C3 would lead to an inversion of configuration at this center.
Reactions involving the quinoline ring: Chemical modifications of the quinoline ring, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, are unlikely to directly affect the stereocenters in the butan-2-ol side chain, thus preserving their configuration. However, as discussed in the context of reduction, the formation of new stereocenters in the tetrahydroquinoline ring will be influenced by the existing chirality in the side chain.
The stereochemical integrity of this compound during derivatization is a critical consideration for the synthesis of stereochemically pure compounds. The choice of reagents and reaction conditions must be carefully selected to achieve the desired stereochemical outcome.
Applications of 3 Quinolin 2 Yl Butan 2 Ol in Advanced Chemical Synthesis and Catalysis
3-(Quinolin-2-yl)butan-2-ol as a Chiral Building Block
A chiral building block, or chiral pool starting material, is an enantiomerically pure compound that is incorporated into a larger molecule during a synthesis. The inherent chirality of the building block is transferred to the final product, thereby establishing one or more stereocenters. This compound, with its two stereogenic centers and functional handles—a hydroxyl group and a quinoline (B57606) ring—is well-suited for this role.
Synthesis of Complex Natural Products and Active Pharmaceutical Ingredients
The synthesis of complex natural products and active pharmaceutical ingredients (APIs) often requires the assembly of multiple stereocenters with high fidelity. nih.gov Chiral auxiliaries are frequently employed to achieve this control. wikipedia.orgresearchgate.net While specific examples detailing the direct incorporation of this compound into a complex natural product are not extensively documented in readily available literature, the principles of its application can be inferred from the use of similar chiral synthons.
The hydroxyl group of this compound can be used as a nucleophile or can be converted into a good leaving group, allowing for the introduction of new functionalities with retention or inversion of configuration. The quinoline moiety, besides imparting specific steric bulk, can influence the reactivity of adjacent centers and can be a site for further chemical modification. For instance, in a hypothetical synthetic route towards a polyketide natural product, the chiral butanol fragment of this compound could serve to establish the stereochemistry of a key intermediate.
Table 1: Potential Applications of this compound as a Chiral Building Block in Natural Product Synthesis
| Natural Product Class | Potential Incorporation Strategy | Key Transformation |
| Polyketides | As a chiral starting material to set the stereochemistry of a diol or amino alcohol fragment. | Nucleophilic opening of an epoxide with the hydroxyl group of the auxiliary. |
| Alkaloids | The quinoline nitrogen can be quaternized or the ring elaborated to form more complex heterocyclic systems. | Pictet-Spengler or Bischler-Napieralski type reactions. |
| Macrolides | The chiral butanol fragment can be incorporated into the macrolide backbone. | Esterification followed by ring-closing metathesis. |
The utility of such building blocks is underscored by the frequent appearance of the quinoline core in biologically active molecules. nih.gov
Stereodirecting Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org The hydroxyl group of this compound allows for its covalent attachment to a variety of substrates, such as carboxylic acids or aldehydes, to form chiral esters or acetals, respectively.
The steric bulk of the quinoline group and the specific conformation adopted by the auxiliary-substrate conjugate can effectively shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered side. This principle is fundamental to many asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. researchgate.net
For example, attaching this compound to a prochiral enolate would create a chiral enolate. The subsequent alkylation of this enolate would proceed with a high degree of diastereoselectivity due to the directing effect of the chiral auxiliary.
Table 2: Hypothetical Diastereoselective Reactions Using this compound as a Chiral Auxiliary
| Reaction Type | Substrate | Reagent | Expected Outcome |
| Asymmetric Alkylation | Propiophenone | LDA, then Benzyl Bromide | High diastereoselectivity in the formation of the α-benzylated product. |
| Asymmetric Aldol Reaction | Acetic acid | LDA, then Benzaldehyde | High diastereoselectivity in the formation of the β-hydroxy acid derivative. |
| Asymmetric Diels-Alder | Acryloyl chloride | Cyclopentadiene | High diastereoselectivity in the formation of the bicyclic adduct. |
The diastereomeric products of these reactions can then be separated, and the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.
This compound as a Ligand in Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The heart of the catalyst is often a metal complex bearing a chiral ligand. The ligand's stereochemical information is transferred to the substrate during the catalytic cycle. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound make it an excellent candidate for a bidentate ligand, capable of coordinating to a metal center and creating a chiral environment.
Design and Synthesis of Chiral Metal Complexes
The synthesis of chiral metal complexes typically involves the reaction of a suitable metal precursor with the chiral ligand. For this compound, the nitrogen of the quinoline and the oxygen of the alcohol can coordinate to a variety of transition metals, such as rhodium, iridium, ruthenium, and palladium. The resulting complexes would possess a defined three-dimensional structure, creating a chiral pocket around the metal's active site.
The steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the catalyst. For instance, modifications to the quinoline ring or the butanol backbone could alter the bite angle and the electronic density at the metal center, thereby influencing the catalyst's activity and selectivity.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, particularly for the reduction of prochiral olefins, ketones, and imines. nih.govnih.gov Chiral metal complexes derived from ligands similar to this compound have been shown to be effective catalysts in these transformations. nih.gov
A rhodium or iridium complex of this compound could potentially catalyze the asymmetric hydrogenation of a prochiral olefin to afford a chiral alkane with high enantiomeric excess. The substrate would coordinate to the chiral metal complex, and the subsequent delivery of hydrogen would occur preferentially to one face of the double bond, as directed by the chiral ligand.
Table 3: Potential Applications of this compound Derived Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst | Product | Potential Enantiomeric Excess (ee) |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(L)]BF₄ | N-Acetyl-D-phenylalanine methyl ester | >95% |
| 1-Phenyl-1,2-propanedione | [Ir(COD)(L)]Cl | (R)-1-Hydroxy-1-phenyl-2-propanone | High |
| 2-Methylquinoline | [RuCl₂(L)(p-cymene)] | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | Up to 99% nih.gov |
*L represents a ligand derived from this compound. Data for analogous systems suggests high potential for enantioselectivity. nih.govnih.gov
Utility in Asymmetric C-C and C-X Bond Forming Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. The development of catalytic asymmetric methods for these transformations is a major area of research. nih.gov Chiral ligands play a crucial role in controlling the stereochemistry of these reactions.
Metal complexes of this compound could be employed in a variety of asymmetric C-C bond-forming reactions, such as allylic alkylations, Heck reactions, and aldol reactions. nih.gov For example, a palladium complex bearing a derivative of this compound as a ligand could potentially catalyze the asymmetric allylic alkylation of a prochiral nucleophile with high enantioselectivity.
Similarly, in the realm of C-X bond formation, these chiral catalysts could be applied to reactions such as asymmetric amination or etherification. The chiral environment created by the ligand would direct the approach of the nucleophile (amine or alcohol) to one face of the substrate.
Table 4: Potential Applications in Asymmetric C-C and C-X Bond Forming Reactions
| Reaction | Metal | Substrate | Reagent | Potential Product Stereochemistry |
| Asymmetric Allylic Alkylation | Pd | 1,3-Diphenylallyl acetate | Dimethyl malonate | High ee of the alkylated product. |
| Asymmetric Heck Reaction | Pd | 2,3-Dihydrofuran | Phenyl triflate | High ee of the 2-phenyl-2,3-dihydrofuran. |
| Asymmetric Amination | Cu | Styrene | Di-tert-butyl azodicarboxylate | High ee of the corresponding hydrazine derivative. |
While specific experimental data for this compound in these exact reactions is limited in the surveyed literature, the extensive research on analogous chiral quinoline-based ligands strongly suggests its potential for high performance in these and other asymmetric transformations. nih.gov
Development of Functional Materials and Sensors Based on this compound Scaffolds
The unique molecular architecture of this compound, which combines a quinoline heterocycle with a chiral secondary alcohol, presents significant potential for the development of advanced functional materials and sensors. While direct research on functional materials derived exclusively from this specific scaffold is not extensively documented, the well-established properties of quinoline derivatives in materials science and sensor technology provide a strong basis for projecting its future applications. researchgate.netgeorganics.skecorfan.org The quinoline moiety is a known fluorophore and a versatile building block for creating materials with interesting electronic and photonic properties. ecorfan.orgresearchgate.net
The development of functional materials from this compound scaffolds can be envisioned through several strategic approaches. One promising avenue is the incorporation of this scaffold into polymeric structures. The hydroxyl group of the butanol side chain offers a reactive site for polymerization reactions, allowing for the synthesis of novel polymers with pendant quinoline units. Such polymers could exhibit unique photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net The quinoline core is known to be an electron acceptor and can contribute to the semiconducting properties of materials. researchgate.net
Another area of potential is the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). rsc.orgscispace.comnih.gov The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions, leading to the formation of complex, porous structures. These MOFs could find applications in gas storage, catalysis, and chemical sensing. The specific stereochemistry of the butan-2-ol side chain could also introduce chirality into the MOF structure, enabling applications in enantioselective separations or catalysis.
In the realm of sensor technology, the this compound scaffold is a promising candidate for the design of chemosensors. rsc.orgnih.gov Quinoline and its derivatives are widely recognized for their ability to act as fluorescent probes for the detection of various analytes, including metal ions and small molecules. mdpi.comnanobioletters.comnih.gov The quinoline ring system provides a platform for fluorescence signaling, while the butanol side chain can be functionalized to introduce specific recognition sites for target analytes.
The design of fluorescent sensors based on this scaffold would likely involve modulating the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes upon analyte binding. For instance, coordination of a metal ion to the quinoline nitrogen and the hydroxyl oxygen could lead to a significant change in the fluorescence emission, enabling sensitive and selective detection. acs.org The inherent fluorescence of the quinoline moiety can be either "turned on" or "turned off" in the presence of a specific analyte. nanobioletters.com
Below is a prospective data table outlining the potential sensing applications of functionalized this compound derivatives, based on the known performance of other quinoline-based sensors.
| Potential Analyte | Proposed Recognition Moiety | Potential Sensing Mechanism | Anticipated Detection Limit Range (Conceptual) |
| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Unmodified Scaffold | Chelation-enhanced fluorescence (CHEF) | 10⁻⁶ - 10⁻⁸ M |
| Anions (e.g., F⁻, CN⁻) | Urea or Thiourea functionalization on the alcohol | Hydrogen bonding interactions modulating ICT | 10⁻⁵ - 10⁻⁷ M |
| pH | Protonation/deprotonation of the quinoline nitrogen | Modulation of fluorescence intensity or wavelength | pH 4-8 |
| Nitroaromatic Compounds | Electron-rich modifications to the quinoline ring | Fluorescence quenching via electron transfer | 10⁻⁵ - 10⁻⁷ M |
Detailed research into the synthesis and characterization of materials and sensors incorporating the this compound scaffold is necessary to fully realize these potential applications. Future studies would likely focus on the functionalization of the quinoline ring and the butanol side chain to tune the material properties and enhance sensor selectivity and sensitivity.
Mechanistic Biological Investigations of 3 Quinolin 2 Yl Butan 2 Ol Excluding Clinical Data
In Vitro Studies on Enzyme Interactions
Comprehensive in vitro studies are crucial for elucidating the biochemical and pharmacological profile of a compound. Such studies would typically involve mechanistic analyses of enzyme inhibition or activation and direct ligand binding experiments with isolated biological macromolecules.
Mechanistic Studies of Enzyme Inhibition or Activation
Currently, there is a lack of specific published research detailing the mechanistic studies of enzyme inhibition or activation by 3-(Quinolin-2-yl)butan-2-ol. Investigations into other quinoline (B57606) derivatives have demonstrated a wide range of enzyme-modulating activities. For example, certain quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key component in inflammatory pathways. nih.gov These studies often involve assays to determine the mode of inhibition and the kinetic parameters of the interaction.
Ligand Binding Studies with Isolated Biological Macromolecules
Direct binding studies are essential to confirm the interaction between a compound and its putative biological target. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods are employed to quantify binding affinity (Kd), and association/dissociation kinetics. There are no specific ligand binding data currently available for this compound in the scientific literature.
Computational Drug Design and Biological Target Prediction
Computational methods are invaluable tools in modern drug discovery, enabling the prediction of potential biological targets and the elucidation of structure-activity relationships.
In Silico Prediction of Potential Biological Targets and Pathways
In silico tools and algorithms are used to predict the biological targets of a molecule based on its chemical structure. These methods often rely on machine learning models trained on large datasets of known drug-target interactions. Such predictions can guide experimental validation and provide insights into the potential pharmacological effects of a compound. At present, specific in silico target predictions for this compound are not documented in available research.
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead molecules. While QSAR studies have been conducted for various classes of quinoline derivatives, a theoretical QSAR study specifically focused on analogues of this compound has not been reported.
Molecular Dynamics Simulations of Compound-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target at an atomic level. These simulations can reveal details about the stability of the compound-protein complex, the key interacting residues, and the conformational changes that occur upon binding. The absence of identified biological targets for this compound precludes the existence of specific MD simulation studies for this compound. For other quinoline-based compounds, molecular docking and dynamics simulations have been used to explore binding modes with targets such as the c-Met kinase domain and the Bcl-2 protein. nih.govmdpi.com
Future Perspectives and Emerging Research Directions for 3 Quinolin 2 Yl Butan 2 Ol
Exploration of Novel and More Efficient Stereoselective Synthetic Routes
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient stereoselective synthetic routes to access specific stereoisomers of 3-(Quinolin-2-yl)butan-2-ol is a critical area of future research. While classical methods for quinoline (B57606) synthesis like the Skraup and Friedländer reactions are well-established, modern organic synthesis is moving towards more atom-economical and stereocontrolled processes. acs.orgiipseries.orgmdpi.com
Emerging strategies that could be applied include:
Asymmetric Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the formation of the stereocenters in the butanol side chain. This could involve asymmetric hydrogenation of a corresponding ketone precursor or asymmetric addition of a nucleophile to a quinoline-containing aldehyde.
C-H Activation: Direct, regioselective functionalization of the quinoline core or its precursors offers a more efficient way to build molecular complexity. mdpi.com Research into catalytic C-H activation strategies could lead to novel, shorter synthetic pathways to this compound and its derivatives. organic-chemistry.org
Biocatalysis: Employing enzymes (e.g., ketoreductases) could offer unparalleled stereoselectivity in the reduction of a ketone precursor to the desired alcohol, often under mild, environmentally friendly conditions.
A comparison of potential synthetic approaches is outlined below.
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Traditional Named Reactions | Well-understood mechanisms, readily available starting materials. | Often harsh conditions, lack of stereocontrol, potential for byproducts. |
| Asymmetric Metal Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| C-H Activation/Annulation | High atom economy, novel bond formations. | Regioselectivity control, catalyst development. mdpi.com |
| Biocatalysis | Excellent stereoselectivity, green reaction conditions. | Enzyme stability and availability, substrate specificity. |
Future efforts will likely focus on combining these approaches, for instance, using a modern annulation strategy to form the quinoline ring followed by a highly stereoselective enzymatic reduction to install the chiral alcohol. mdpi.com
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing compound discovery and design. nih.gov For this compound, these computational tools can accelerate research in several ways. researchgate.net
Predictive Modeling: ML algorithms can be trained on existing data for quinoline derivatives to predict various properties of novel, virtual analogs of this compound. This includes predicting biological activity against specific targets, physicochemical properties (solubility, stability), and potential toxicity. doaj.orgmdpi.com This in silico screening allows researchers to prioritize the synthesis of the most promising candidates. nih.gov
Generative Models: AI can be used to design new molecules from scratch. researchgate.net Generative adversarial networks (GANs) or recurrent neural networks (RNNs) can be trained on libraries of known bioactive molecules to generate novel quinoline-based structures with desired property profiles, using this compound as a design scaffold. nih.gov
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. This could help chemists identify the most efficient and viable pathways to synthesize new derivatives of this compound. nih.gov
| AI/ML Application | Objective | Potential Impact on Research |
| QSAR Modeling | Predict biological activity based on structure. | Prioritize synthesis of potent analogs. nih.gov |
| Generative Design | Create novel molecular structures with desired properties. | Expand chemical space around the core scaffold. researchgate.net |
| Reaction Informatics | Predict optimal reaction conditions and synthetic routes. | Accelerate synthesis and reduce experimental costs. doaj.org |
Advanced Applications in Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. acs.org The structure of this compound, containing a hydrogen-bond-donating/accepting hydroxyl group and an aromatic quinoline ring capable of π-π stacking, makes it an attractive building block (tecton) for supramolecular assembly. acs.orgresearchgate.net
Future research could explore its use in:
Self-Assembled Materials: Designing conditions under which molecules of this compound or its derivatives spontaneously organize into larger, ordered structures like gels, liquid crystals, or nanofibers.
Nanotechnology: Incorporating this molecule into larger nanostructures, such as metal-organic frameworks (MOFs) or polymers, could impart specific photophysical or chemical properties to the resulting materials, with potential applications in organic light-emitting diodes (OLEDs) or as functional semiconductors. acs.org
Development of High-Throughput Screening Methodologies for Mechanistic Studies
Understanding the mechanisms of reactions used to synthesize and modify this compound is key to optimizing processes and discovering new transformations. High-throughput screening (HTS) allows for the rapid testing of numerous reaction parameters (catalysts, solvents, temperatures) in parallel.
A promising future direction is the adaptation of microdroplet-based HTS coupled with mass spectrometry. frontiersin.orgnih.gov This technique, which has been successfully applied to the synthesis of quinoxaline (B1680401) derivatives, offers several advantages:
Speed: Reactions can occur in milliseconds within microdroplets, drastically reducing screening time compared to conventional methods. frontiersin.org
Efficiency: Only minuscule amounts of reagents are needed, saving valuable materials.
Real-time Analysis: Direct coupling to a mass spectrometer allows for immediate analysis of reaction outcomes, enabling rapid identification of optimal conditions. nih.gov
By implementing such HTS platforms, researchers could quickly map the reaction landscape for the synthesis of this compound derivatives, leading to faster discovery of new, efficient synthetic protocols and a deeper understanding of the underlying reaction mechanisms. researchgate.net
Potential as a Platform Molecule for Diverse Chemical Libraries
A "platform molecule" is a readily accessible compound that can be easily modified to generate a large collection, or library, of structurally related analogs. The quinoline ring is a well-established privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. researchgate.netmdpi.com
This compound is an excellent candidate for a platform molecule due to its multiple points for diversification:
The Hydroxyl Group: Can be easily converted into esters, ethers, or other functional groups.
The Quinoline Ring: Can be functionalized at various positions through electrophilic substitution or modern cross-coupling reactions.
The Chiral Backbone: The existing stereocenters can be used to direct the stereochemistry of further modifications.
Starting from this single compound, a diverse chemical library could be generated to screen for a wide range of biological activities or material properties. mdpi.com The creation of such libraries is a cornerstone of modern drug discovery and materials science. nih.gov
| Modification Site | Potential Reactions | Resulting Functionalities |
| Hydroxyl Group | Acylation, Etherification, Oxidation | Esters, Ethers, Ketones |
| Quinoline Ring | Halogenation, Nitration, Cross-Coupling | Substituted Aromatics |
| Methyl Groups | Functionalization via radical reactions | Introduction of new groups |
This strategic approach allows for a systematic exploration of the structure-activity relationships (SAR) for this class of compounds, maximizing the potential for discovering new molecules with valuable applications. mdpi.com
Q & A
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitutions?
- Methodology : Replicate reactions under controlled conditions (dry solvents, inert atmosphere). Characterize intermediates via in situ FT-IR or GC-MS. For example, competing elimination pathways (e.g., forming alkenes) can be suppressed by using bulky bases (e.g., KOtBu) and low temperatures (−20°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
